
Daclatasvir RRRR Isomer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Daclatasvir RRRR Isomer is a stereoisomer of Daclatasvir, a potent antiviral agent used primarily for the treatment of Hepatitis C Virus (HCV) infections. Daclatasvir is a direct-acting antiviral agent that inhibits the non-structural protein 5A (NS5A) of HCV, which is crucial for viral replication and assembly . The RRRR isomer refers to the specific stereochemistry of the molecule, which can influence its biological activity and pharmacokinetic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Daclatasvir RRRR Isomer involves the use of chiral stationary phases to achieve the desired stereoisomeric purity. One method involves the use of amylose tris (3-chlorophenylcarbamate) stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers . The mobile phase typically consists of acetonitrile:diethylamine and methanol:diethylamine, with the column oven maintained at 40°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which allows for the efficient and scalable production of the compound. This method utilizes innovative reaction chemistry and post-synthesis purification equipment to achieve high yields and purity .
化学反应分析
Types of Reactions
Daclatasvir RRRR Isomer undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms of the compound .
科学研究应用
Daclatasvir RRRR Isomer has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its antiviral properties and potential use in combination therapies for HCV.
Industry: Utilized in the development of pharmaceutical formulations and quality control processes.
作用机制
Daclatasvir RRRR Isomer exerts its antiviral effects by binding to the NS5A protein of HCV. This binding prevents the interaction of NS5A with host cell proteins and membranes, thereby inhibiting viral RNA replication and virion assembly . The compound targets both the cis- and trans-acting functions of NS5A, disrupting the formation of new HCV replication complexes .
相似化合物的比较
Similar Compounds
Daclatasvir SRRR Isomer: Another stereoisomer with different stereochemistry.
Daclatasvir RRSS Isomer: Differing in the stereochemistry at specific positions.
Daclatasvir RSSR Isomer: Another stereoisomer with unique stereochemistry.
Uniqueness
Daclatasvir RRRR Isomer is unique due to its specific stereochemistry, which can influence its binding affinity to NS5A and its overall antiviral efficacy. The precise stereochemistry can also affect the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
生物活性
Daclatasvir RRRR isomer is a stereoisomer of the antiviral compound daclatasvir, primarily recognized for its efficacy against the hepatitis C virus (HCV). This article delves into the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, and clinical implications, supported by data tables and relevant research findings.
This compound functions as a direct-acting antiviral agent targeting the NS5A protein of HCV. The NS5A protein is essential for viral replication and assembly. Daclatasvir binds to the N-terminus of the D1 domain of NS5A, inhibiting its interaction with host cell proteins necessary for forming the replication complex. This action effectively prevents the replication and spread of the virus within the host.
Key Mechanisms:
- Inhibition of RNA replication : By disrupting the NS5A function, daclatasvir prevents the formation of new HCV replication complexes.
- Prevention of virion assembly : The compound's binding inhibits the assembly process required for new virions to form and exit infected cells.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals rapid absorption and elimination characteristics:
Parameter | Value |
---|---|
Peak Plasma Concentration | 1-2 hours post-administration |
Elimination Half-Life | 10-14 hours |
Metabolism | Cytochrome P450 3A4 |
Excretion | P-glycoprotein-mediated |
These properties indicate that this compound can be administered once daily without significant food interactions affecting its bioavailability.
Clinical Efficacy
Daclatasvir has been evaluated in numerous clinical trials, demonstrating high efficacy in treating chronic hepatitis C infections across various genotypes. Notable findings from recent studies include:
- In a trial involving treatment-naïve patients with genotype 1 HCV, a combination therapy including daclatasvir achieved a sustained virologic response (SVR) rate of 92% .
- Another study reported an SVR rate of 98% among patients treated with daclatasvir combined with sofosbuvir for genotype 1 infections.
Case Studies:
- Everson et al. Study (2016) : Evaluated 66 treatment-naïve patients receiving daclatasvir (60 mg) combined with other antivirals. Results showed a 92% SVR12 rate.
- Sulkowski et al. Study (2016) : Investigated 167 genotype 1 patients treated with daclatasvir and sofosbuvir, achieving an SVR12 rate of 98%.
Sensitivity to Stereochemistry
Research indicates that the biological activity of this compound is highly sensitive to its stereochemistry. The (R,R)-isomer has been found inactive in comparison to its active counterparts, emphasizing the importance of stereoisomerism in therapeutic efficacy.
属性
CAS 编号 |
1417333-58-4 |
---|---|
分子式 |
C₄₀H₅₀N₈O₆ |
分子量 |
738.88 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。